molecular formula C20H19NO3 B2963056 1'-(2-methylbenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797271-91-0

1'-(2-methylbenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2963056
CAS RN: 1797271-91-0
M. Wt: 321.376
InChI Key: AURTVZLIZWHGLO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a piperidine ring structure . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions with benzoyl derivatives . For instance, a synthesis method for 2-methylbenzoyl cyanide involves 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents .

Scientific Research Applications

Sigma Ligands Affinity and Selectivity

1'-(2-methylbenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and related compounds have been studied for their affinity and selectivity towards sigma 1 and sigma 2 binding sites. These studies aim to determine the structural factors that govern affinity and selectivity within this class of compounds. It has been found that the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] is crucial for both affinity and selectivity. For instance, compounds with medium-sized substituents show potent but unselective sigma binding, whereas those with longer chain lengths and lipophilicity exhibit high affinity for sigma 2 binding sites with selectivity over sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System (CNS) Agents

Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as central nervous system agents. Early research into compounds such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] indicated marked inhibition of tetrabenazine-induced ptosis, suggesting potential CNS activity. Optimal activity was associated with basic nitrogen in the compound structure (Bauer et al., 1976).

Antimycobacterial Evaluation

An efficient synthesis of spiro compounds has been achieved, which, upon screening, showed significant in vitro activity against Mycobacterium tuberculosis, multi-drug resistant M. tuberculosis, and Mycobacterium smegmatis. Among the synthesized compounds, specific spiro-piperidin-4-ones demonstrated high activity with minimum inhibitory concentrations (MICs) indicating potent antimycobacterial properties (Ranjith Kumar et al., 2009).

Novel Hybrid Spiroheterocycles Synthesis

The synthesis of novel hybrid spiroheterocycles via 1,3-dipolar azomethine ylide cycloaddition in ionic liquid has been reported. This methodology has enabled the creation of a diverse library of spiro compounds with potential biological applications. These compounds have been synthesized with excellent yields, demonstrating the versatility of this synthetic approach in generating novel spiroheterocycles (Rajesh, Bala, & Perumal, 2012).

properties

IUPAC Name

1'-(2-methylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-6-2-3-7-15(14)18(22)21-12-10-20(11-13-21)17-9-5-4-8-16(17)19(23)24-20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURTVZLIZWHGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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